(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6
Brand Name: Vulcanchem
CAS No.: 1448358-08-4
VCID: VC0031806
InChI: InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1/i2+1,3+1,5+1,6+1,7+1,8+1
SMILES: CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O
Molecular Formula: C9H14N2O5
Molecular Weight: 236.174

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6

CAS No.: 1448358-08-4

Cat. No.: VC0031806

Molecular Formula: C9H14N2O5

Molecular Weight: 236.174

* For research use only. Not for human or veterinary use.

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 - 1448358-08-4

Specification

CAS No. 1448358-08-4
Molecular Formula C9H14N2O5
Molecular Weight 236.174
IUPAC Name 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxy(1,2,3,4-13C4)butyl]-(4,5-13C2)1H-imidazol-2-yl]ethanone
Standard InChI InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1/i2+1,3+1,5+1,6+1,7+1,8+1
Standard InChI Key CQSIXFHVGKMLGQ-TXJWGFBCSA-N
SMILES CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator